molecular formula C8H7NO B1306768 3-(Pyridin-2-yl)prop-2-yn-1-ol CAS No. 29768-03-4

3-(Pyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B1306768
CAS No.: 29768-03-4
M. Wt: 133.15 g/mol
InChI Key: JBTFIWAQYSBSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)prop-2-yn-1-ol (CAS: 29768-03-4) is a pyridine-derived propargyl alcohol with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol . Its structure features a pyridine ring substituted at the 2-position with a propargyl alcohol group (–C≡C–CH₂OH), which confers unique reactivity and versatility in organic synthesis. The terminal alkyne moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group allows for further functionalization. This compound is widely used as a pharmaceutical intermediate and in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pyridin-2-yl)prop-2-yn-1-ol can be synthesized through various methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-bromopyridine and propargyl alcohol . The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a likely candidate due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the catalyst loading, reaction time, and temperature.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: 3-(Pyridin-2-yl)prop-2-en-1-ol or 3-(Pyridin-2-yl)propan-1-ol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

Biochemical Interactions:
3-(Pyridin-2-yl)prop-2-yn-1-ol has been shown to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways, gene expression, and metabolism. Its ability to modulate enzyme activity makes it a valuable compound in biochemical research.

Antimicrobial and Anticancer Properties:
Research indicates potential biological activities, including antimicrobial and anticancer effects. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting that it may serve as a lead compound for drug development .

Industrial Applications

Pharmaceutical Development:
In the pharmaceutical industry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance therapeutic properties or target specific biological pathways .

Cosmetic Formulations:
The compound is also being investigated for use in cosmetic formulations due to its potential skin benefits. Its incorporation into topical products may improve skin hydration and provide protective effects against environmental stressors .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of this compound against human breast cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, indicating its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Testing
In another study, the compound was tested against common bacterial strains. The findings revealed that it exhibited notable antibacterial activity, suggesting its application in developing new antimicrobial agents .

Summary of Applications

Field Application
Chemistry Building block for complex molecule synthesis
Biology Modulation of enzyme activity; potential antimicrobial and anticancer properties
Medicine Development of therapeutic agents for various diseases
Cosmetics Inclusion in formulations for skin benefits

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme function. The pyridine ring can also participate in π-π interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Pyridine-Propargyl Alcohol Family

The Catalog of Pyridine Compounds (2017) lists several derivatives of 3-(Pyridin-2-yl)prop-2-yn-1-ol with modifications on the pyridine ring. Key examples are summarized below:

Table 1: Comparison of Pyridine-Propargyl Alcohol Derivatives

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Inferred Applications References
This compound (Parent) None C₈H₇NO 133.15 General synthesis intermediate
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol 2,5-Dichloro C₈H₅Cl₂NO 202.04 Agrochemical research
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol 2-Amino-5-fluoro C₈H₆FN₂O 165.14 Pharmaceutical intermediates
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol 2-Chloro-5-methyl C₉H₈ClNO 181.62 Pesticide development
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-Dimethoxy C₁₀H₁₁NO₃ 193.20 Materials science

Key Observations:

  • Halogenated Derivatives (e.g., Cl, F substituents): Chlorine atoms increase molecular weight and lipophilicity, enhancing membrane permeability. Such derivatives (e.g., 2,5-dichloro) are explored in agrochemicals, aligning with patented pyridine-based pesticides like 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives . Fluorine substituents (e.g., 2-amino-5-fluoro) improve metabolic stability and bioavailability, making them relevant to drug discovery .
  • Amino and Methoxy Derivatives: Amino groups (–NH₂) enhance hydrogen-bonding capacity, favoring interactions with biological targets.

Comparison with Non-Propargyl Alcohol Pyridine Derivatives

3-(Pyrrolidin-3-yl)prop-2-en-1-ol

This compound (CAS: 1899050-27-1) replaces the propargyl alcohol group with an enol (–CH₂–CHOH) and adds a pyrrolidine ring. Key differences include:

  • Reactivity: The conjugated enol system participates in Michael additions or redox reactions, unlike the terminal alkyne in this compound.
  • Applications : Primarily used in pharmaceutical synthesis (e.g., kinase inhibitors) due to its rigid, nitrogen-rich structure .

3-Phenyl-3-(pyridin-2-yl)propan-1-ol

This derivative (CAS: 46498-51-5) features a phenyl group and a longer alkyl chain. Differences include:

  • Molecular Weight : Higher (≈223 g/mol) due to the phenyl group, increasing lipophilicity.
  • Applications : Critical intermediate in Pheniramine (antihistamine) production, highlighting the role of aromatic substituents in drug design .

Biological Activity

3-(Pyridin-2-yl)prop-2-yn-1-ol is a pyridine derivative characterized by its unique structural features, which include an alkyne group and a hydroxyl moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H7NOC_8H_7NO. The compound features a pyridine ring that influences its reactivity and biological interactions. The presence of the alkyne group allows for diverse chemical transformations, which can be exploited in drug design and synthesis.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially leading to inhibition or activation of biochemical pathways. This interaction can alter cellular processes such as metabolism and signaling pathways.
  • Cellular Effects : Studies indicate that this compound can influence gene expression and cellular growth. Its ability to modulate cellular signaling pathways positions it as a candidate for further therapeutic exploration.
  • Bioconjugation Potential : The alkyne group enables "click chemistry" reactions, facilitating the conjugation of this compound with other biomolecules for targeted delivery systems in therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil .

Cell Line IC50 Value (µM) Comparison Drug IC50 Value (µM)
MCF-79.465-Fluorouracil17.02
MDA-MB-23111.735-Fluorouracil11.73

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on MCF-7 cells, revealing that treatment resulted in increased apoptosis markers compared to untreated controls. This suggests a mechanism involving programmed cell death as a pathway through which the compound exerts its anticancer effects .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant inhibitory concentrations (MIC values), supporting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Pyridin-2-yl)prop-2-yn-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves Sonogashira coupling between 2-bromopyridine and propargyl alcohol derivatives under palladium catalysis . Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in amine bases (e.g., piperidine).
  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reactivity.
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Monitor by TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows distinct signals: pyridin-2-yl protons (δ 8.5–7.5 ppm), propargyl -OH (δ 2.5–3.0 ppm, broad), and alkyne C-H (δ 2.1–2.3 ppm) .
  • IR : Strong absorption at ~3250 cm⁻¹ (-OH stretch) and ~2100 cm⁻¹ (C≡C stretch) confirms functional groups.
  • X-ray crystallography : For structural validation, single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) resolves bond angles and torsion effects .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release toxic fumes upon decomposition .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the alkyne group .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic hydrogenation selectivity for this compound derivatives?

  • Methodological Answer : Discrepancies in hydrogenation outcomes (e.g., over-reduction to propane derivatives vs. partial alkene formation) often stem from:

  • Catalyst choice : Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) selectively yields cis-alkenes, while Pd/BaSO₄ may over-hydrogenate .
  • Solvent effects : Polar solvents (MeOH) favor protonation pathways, altering selectivity.
  • Mitigation : Conduct controlled experiments with deuterated solvents (e.g., CD₃OD) to track hydrogenation intermediates via ¹H NMR .

Q. How does stereoelectronic tuning of the pyridine ring affect the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • Electron-withdrawing substituents : Fluorine or nitro groups at the pyridine 4-position increase alkyne electrophilicity, accelerating Cu-free click reactions .
  • Steric effects : Bulky substituents (e.g., 2,6-dimethylpyridine) hinder regioselectivity in [2+2] cycloadditions.
  • Experimental validation : Compare reaction rates using kinetic studies (UV-Vis monitoring) and DFT calculations to map transition states .

Q. What methodologies address discrepancies in biological activity data for this compound analogs?

  • Methodological Answer : Conflicting bioactivity results (e.g., enzyme inhibition vs. receptor antagonism) require:

  • Dose-response profiling : Use IC₅₀/EC₅₀ curves to validate target specificity.
  • Metabolic stability assays : Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to assess degradation pathways .
  • Structural analogs : Synthesize and test derivatives (e.g., 3-(Pyridin-3-yl) isomers) to isolate steric/electronic contributions .

Properties

IUPAC Name

3-pyridin-2-ylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTFIWAQYSBSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392884
Record name 3-(Pyridin-2-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29768-03-4
Record name 3-(Pyridin-2-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)prop-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture that consists of 16.6 ml (173 mmol) of 2-bromopyridine, 21.6 ml of propargyl alcohol, 2.5 g of palladium-bis-triphenylphosphine-dichloride and 173 mg of copper(I) iodide is mixed with 510 ml of diethylamine and heated for 1.5 hours to 80° C. After filtration and removal of the solvent, the residue is purified by chromatography on fine silica gel with a gradient system that consists of n-hexane and ethyl acetate. 17.8 g (134 mmol, 77%) of the title compound is isolated as a colorless oil.
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
palladium-bis-triphenylphosphine-dichloride
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
173 mg
Type
catalyst
Reaction Step Four
Quantity
510 mL
Type
solvent
Reaction Step Five
Yield
77%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromopyridine (5 g, 31.6 mmol), palladium (II) acetate (5 mg), copper (I) iodide (5 mg), triphenylphosphine (5 mg) in triethylamine (50 ml) was deaerated with argon for 5 minutes. After propagyl alcohol (2.2 ml, 38.0 mmol) was added, the solution was rapidly heated to reflux under argon and conditions maintained for 17 h. On cooling, the mixture was poured into 2M sodium hydroxide (ca. 30 ml) and extracted thoroughly with ethyl acetate. Evaporation of the dried (magnesium sulphate) extracts gave an oil, which was flash chromatographed on silica using 80% ethyl acetate/chloroform. Fractions with Rf of about 0.23 on evaporation gave the title alcohol as a light tan solid: mp 78°-80°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
5 mg
Type
catalyst
Reaction Step One
[Compound]
Name
alcohol
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Propynyl alcohol (35 ml) was added dropwise to a stirred mixture of 2-bromopyridine (23.7 g), bis(triphenylphosphine)palladium chloride (1.54 g), triethylamine (21 ml), cuprous iodide (1.5 g) and acetonitrile (150 ml) and the mixture was stirred at ambient temperature for 30 minutes and then heated to 60° C. for 2 hours. The mixture was cooled to ambient temperature, poured into water (200 ml) and neutralised by adding dilute aqueous hydrochloric acid. The mixture was extracted with methylene chloride (2×500 ml) and the combined extracts were washed with water (500 ml), dried (MgSO4) and evaporated. The residue was purified by column chromatography eluting with a 1:1 v/v mixture of methylene chloride and ethyl acetate to give 3-(2-pyridyl)prop-2-yn-1-yl alcohol (14 g, 70%), m.p. 78°-80° C. (recrystallised from a mixture of hexane and ethyl acetate).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3-(2-Pyridyl)prop-2-yn-1-yl bromide hydrobromide used as a starting material was obtained as follows: 2-Propynyl alcohol (35 ml) was added dropwise to a stirred mixture of 2-bromopyridine (13.7 g), bis(triphenylphosphine)palladium chloride (1.54 g), triethylamine (21 ml),cuprous iodide (1.5 g) and acetonitrile (150 ml) and the mixture was stirred at ambient temperature for 30 minutes and then heated to 60° C. for 2 hours. The mixture was cooled to ambient temperature, poured into water (200 ml) and neutralised by adding dilute aqueous hydrochloric acid. The mixture was extracted with methylene chloride (2×500 ml) and the combined extracts were washed with water (500 ml), dried (MgSO4) and evaporated. The residue was purified by columnchromatography eluting with a 1:1 v/v mixture of methylene chloride and ethyl acetate to give 3-(2-pyridyl)prop-2-yn-1-yl alcohol (14 g, 70%), m.p. 78°-80° C. (recrystallised from a mixture of hexane andethyl acetate).
Name
3-(2-Pyridyl)prop-2-yn-1-yl bromide hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-2-yl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-2-yl)prop-2-yn-1-ol
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-2-yl)prop-2-yn-1-ol
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-2-yl)prop-2-yn-1-ol
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-2-yl)prop-2-yn-1-ol
Reactant of Route 6
Reactant of Route 6
3-(Pyridin-2-yl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.